4-Ethoxy-3-fluorobenzonitrile
Overview
Description
4-Ethoxy-3-fluorobenzonitrile is a chemical compound with the CAS Number: 1156079-46-7 . It has a molecular weight of 165.17 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8FNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
. This code represents the molecular structure of the compound. Unfortunately, a detailed analysis of the molecular structure is not available in the search results. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Structural and Electronic Properties Analysis : A study by da Silva, M. R., Monte, M., Rocha, I. M., & Cimas, A. (2012) examined the energetic and structural properties of various fluoro-benzonitrile isomers, including 3-fluorobenzonitrile. They focused on understanding the standard molar enthalpies of formation, vapor pressures, and electronic properties, using high-temperature Calvet microcalorimetry and UV-vis spectroscopy (da Silva et al., 2012).
Radiofluorination for Radiopharmaceuticals : Zlatopolskiy, B., Kandler, R., Kobus, D., Mottaghy, F., & Neumaier, B. (2012) explored the potential of 4-fluorobenzonitrile oxide in radiofluorination, highlighting its rapid reaction with alkenes and alkynes under mild conditions. This application is significant for the preparation of radiopharmaceuticals and biopolymers (Zlatopolskiy et al., 2012).
Arylation of Fluorinated Benzonitriles : Peshkov, R. Y., Wang, C., Panteleeva, E., Rybalova, T., & Tretyakov, E. (2019) demonstrated the phenylation of fluorobenzonitriles using benzonitrile radical anions. This research offers insights into the novel reactivity of radical anions and prospects for developing new approaches to fluorinated cyanobisarenes (Peshkov et al., 2019).
Multiphoton Ionization and Mass Spectroscopy : Zhao, Y., Jin, Y.-J., Hao, J., Yang, Y., Li, C.-Y., & Jia, S. (2018) focused on the vibrational features of 4-fluorobenzonitrile using resonance-enhanced multiphoton ionization and mass-analyzed threshold ionization spectroscopy. This study aids in understanding the substitution effect of fluorine atoms and cyano groups on transition energy (Zhao et al., 2018).
Actinide-Mediated Coupling : Schelter, E., Morris, D. E., Scott, B., & Kiplinger, J. L. (2007) reported the creation of an eight-membered thorium(IV) tetraazamacrocycle using metal-mediated coupling of 4-fluorobenzonitrile. This research highlights potential applications in inorganic and actinide chemistry (Schelter et al., 2007).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that benzylic compounds, such as 4-ethoxy-3-fluorobenzonitrile, often interact with various enzymes and receptors in the body, which can lead to a variety of biological effects .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It is known that benzylic compounds can undergo various types of reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical pathways, leading to a variety of downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include the pH of the environment, the presence of other compounds, and the temperature.
properties
IUPAC Name |
4-ethoxy-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPLJKKEZVSCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656267 | |
Record name | 4-Ethoxy-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1156079-46-7 | |
Record name | 4-Ethoxy-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.